Cas no 84520-67-2 ((2S,4R)-Boc-γ-mso-proline methyl ester)

(2S,4R)-Boc-γ-mso-proline methyl ester structure
84520-67-2 structure
商品名:(2S,4R)-Boc-γ-mso-proline methyl ester
CAS番号:84520-67-2
MF:C12H21NO7S
メガワット:323.362643003464
MDL:MFCD04115796
CID:721119
PubChem ID:14772682

(2S,4R)-Boc-γ-mso-proline methyl ester 化学的及び物理的性質

名前と識別子

    • (2S,4R)-1-tert-Butyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
    • (2S, 4R)-BOC-GAMMA-MSO-PROLINE METHYL ESTER
    • (2S,4R)-1-tert-Butyl 2-methyl 4-((methylsulfonyl)-oxy)pyrrolidine-1,2-dicarboxylate
    • 1,2-Pyrrolidinedicarboxylicacid, 4-[(methylsulfonyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl este...
    • 1,2-Pyrrolidinedicarboxylicacid, 4-[(methylsulfonyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R)-
    • 1-O-tert-butyl 2-O-methyl (2S,4R)-4-methylsulfonyloxypyrrolidine-1,2-dicarboxylate
    • (2S,4R)-Boc-γ-mso-proline methyl ester
    • 1,2-Pyrrolidinedicarboxylic acid, 4-[(methylsulfonyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S-trans)- (ZCI)
    • 1-(1,1-Dimethylethyl) 2-methyl (2S,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate (ACI)
    • 1-(tert-Butyl) 2-methyl (2S,4R)-4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
    • Boc-L-trans-γ-hydroxyproline(OMs) methyl ester
    • Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-[(methylsulfonyl)oxy]pyrrolidine-2-carboxylate
    • C12H21NO7S
    • BP-11819
    • DTXSID00563867
    • Trans-N-Boc-4-methanesulfonyloxy-L-proline Methyl Ester
    • (2S,4R)-1-tert-Butyl2-methyl4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
    • ALBB-034640
    • 1-tert-Butyl 2-methyl (2S,4R)-4-[(methanesulfonyl)oxy]pyrrolidine-1,2-dicarboxylate
    • methyl (2S,4R)-1-Boc-4-[(methylsulfonyl)oxy]pyrrolidine-2-carboxylate
    • Methyl (2S,4R)-N-tert-butoxycarbonyl-4-methane-sulfonyloxypyrrolidine-2-carboxylate
    • (2S,4R)-4-Methanesulfonyloxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
    • (2S, 4R)-1-(t-butoxycarbonyl)-4-methanesulfonyloxy-2-methoxycarbonylpyrrolidine
    • (4R)-1-(tert-butyloxycarbonyl)-4-(methane-sulfonyloxy)-L-proline methyl ester
    • (3R,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl methanesulfonate
    • (2S,4R)-N-tert-butoxycarbonyl-4-methanesulfonyloxyproline methyl ester
    • (2S,4R)-1-t-butoxycarbonyl-4-methanesulfonyloxypyrrolidine-2-carboxylic acid methyl ester
    • SCHEMBL489252
    • (2S,4R)-BOC-GAMMA-MSO-PROLINE METHYL ESTER
    • 1-tert-butyl(2s,4r) 2-methyl 4-[(methylsulfonyl)oxy]pyrrolidine-1,2-dicarboxylate
    • (2S,4R)-Boc-gamma-mso-prolione methyl ester
    • CS-0154799
    • Methyl (2S,4R)-1-Boc-4-[(methylsulfonyl)oxy]pyrrolidin-2-carboxylate
    • AS-11204
    • (2S,4R)-1-t-butoxycarbonyl-4-methylsulfonyloxy-2-methoxycarbonylpyrrolidine
    • (2S,4R)-4-(methylsulfonyloxy)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butylester-2-methylester
    • (2S,4R)-1-Boc-2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylate
    • (2S,4R)-1-TERT-BUTYL 2-METHYL 4-(METHYLSULFONYLOXY)PYRROLIDINE-1,2-DICARBOXYLATE
    • QXGDJXLJHBZELB-BDAKNGLRSA-N
    • 1-TERT-BUTYL 2-METHYL (2S,4R)-4-(METHANESULFONYLOXY)PYRROLIDINE-1,2-DICARBOXYLATE
    • AKOS015999230
    • methyl (2S,4R)-N-tert-butoxycarbonyl-4-methanesulfonyloxypyrrolidine-2-carboxylate
    • 84520-67-2
    • (2S,4R)-4-methanesulfonyloxypyrrolidine-1,2-dicarboxylic Acid 1-t-Butyl Ester 2-Methyl Ester
    • MFCD04115796
    • Methyl(2S,4R)-1-Boc-4-[(methylsulfonyl)oxy]pyrrolidin-2-carboxylate
    • MDL: MFCD04115796
    • インチ: 1S/C12H21NO7S/c1-12(2,3)19-11(15)13-7-8(20-21(5,16)17)6-9(13)10(14)18-4/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1
    • InChIKey: QXGDJXLJHBZELB-BDAKNGLRSA-N
    • ほほえんだ: C(N1C[C@H](OS(=O)(=O)C)C[C@H]1C(=O)OC)(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 323.10400
  • どういたいしつりょう: 323.10387318g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 503
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 108Ų

じっけんとくせい

  • 密度みつど: 1.3
  • ふってん: 443.6℃ at 760 mmHg
  • フラッシュポイント: 222.1 °C
  • PSA: 107.59000
  • LogP: 1.53230

(2S,4R)-Boc-γ-mso-proline methyl ester セキュリティ情報

(2S,4R)-Boc-γ-mso-proline methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-0154799-5g
(2S,4R)-1-tert-Butyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
84520-67-2
5g
$128.0 2022-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ER787-200mg
(2S,4R)-Boc-γ-mso-proline methyl ester
84520-67-2 97%
200mg
123.0CNY 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S82740-250mg
(2S,4R)-1-tert-Butyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
84520-67-2
250mg
¥106.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S82740-5g
(2S,4R)-1-tert-Butyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
84520-67-2
5g
¥866.0 2021-09-07
Chemenu
CM124042-1g
1-(tert-butyl) 2-methyl (2S,4R)-4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
84520-67-2 97%
1g
$204 2021-06-09
Chemenu
CM124042-1g
1-(tert-butyl) 2-methyl (2S,4R)-4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
84520-67-2 97%
1g
$*** 2023-05-29
TRC
B601275-25mg
(2S,4R)-Boc-γ-mso-proline methyl ester
84520-67-2
25mg
$ 144.00 2023-04-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S82740-1g
(2S,4R)-1-tert-Butyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
84520-67-2
1g
¥256.0 2021-09-07
Alichem
A109004824-1g
(2S,4R)-1-tert-Butyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
84520-67-2 97%
1g
$216.00 2023-08-31
TRC
B601275-50mg
(2S,4R)-Boc-γ-mso-proline methyl ester
84520-67-2
50mg
$ 230.00 2023-04-18

(2S,4R)-Boc-γ-mso-proline methyl ester 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  6 h, 56 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C
リファレンス
Multipodal insulin mimetics built on adamantane or proline scaffolds
Hajduch, Jan; et al, Bioorganic Chemistry, 2021, 107,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Solvents: Dichloromethane ,  Pyridine ;  0 °C
リファレンス
Quinoline-Proline, Triazole Hybrids: Design, Synthesis, Antituberculosis, Molecular Docking, and ADMET Studies
Ganesan, Moorthiamma Sarathy; et al, Journal of Heterocyclic Chemistry, 2021, 58(4), 952-968

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  12 h, rt
1.2 Reagents: Potassium bisulfate Solvents: Ethyl acetate ,  Water ;  pH 2, rt
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Gold nanoparticle-based colorimetric chiral discrimination of histidine: application to determining the enantiomeric excess of histidine
Seo, Seong Hyeok; et al, Analytical Methods, 2014, 6(1), 73-76

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 5 min, 0 °C
1.2 Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
1.3 Reagents: Hydrogen ;  0 °C; 2 h, 8 - 10 °C
リファレンス
Synthesis of doripenem
Zhang, Aiyan; et al, Zhongguo Yiyao Gongye Zazhi, 2006, 37(6), 361-363

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Triethylamine Solvents: Dichloromethane
1.3 Reagents: Triethylamine Solvents: Dichloromethane
リファレンス
Synthesis and Biological Activity of 1-Phenylsulfonyl-4-Phenylsulfonylaminopyrrolidine Derivatives as Thromboxane A2 Receptor Antagonists
Marusawa, Hiroshi; et al, Bioorganic & Medicinal Chemistry, 2002, 10(5), 1399-1415

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  6 h, 56 °C
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C
リファレンス
Multipodal insulin mimetics built on adamantane or proline scaffolds
Hajduch, Jan; et al, Bioorganic Chemistry, 2021, 107,

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Synthesis and antibacterial activity of 6(R)- and 6(S)-fluoropenibruguieramine A: Fluorine as a probe for testing the powerfulness of memory of chirality (MOC)
Liu, Ting; et al, Journal of Fluorine Chemistry, 2018, 207, 18-23

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Acetonitrile ,  Water
2.1 Solvents: Pyridine
リファレンス
Dideoxy nucleoside triphosphate (ddNTP) analogues: Synthesis and polymerase substrate activities of pyrrolidinyl nucleoside triphosphates (prNTPs)
Gade, Chandrasekhar Reddy; et al, Bioorganic & Medicinal Chemistry, 2016, 24(18), 4016-4022

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 8 h, rt
1.2 Reagents: Triethylamine Solvents: 1,4-Dioxane ,  Water ;  basified, rt
1.3 10 h, rt
2.1 Reagents: Pyridine ;  0 °C; 2 h, 0 °C
リファレンス
C3'-endo-puckered pyrrolidine containing PNA has favorable geometry for RNA binding: Novel ethano locked PNA (ethano-PNA)
Banerjee, Anjan; et al, Bioorganic & Medicinal Chemistry, 2013, 21(14), 4092-4101

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 0 °C → rt; 20 min, rt; rt → 40 °C; 14 h, 40 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 5 min, 0 °C
2.2 Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
2.3 Reagents: Hydrogen ;  0 °C; 2 h, 8 - 10 °C
リファレンス
Synthesis of doripenem
Zhang, Aiyan; et al, Zhongguo Yiyao Gongye Zazhi, 2006, 37(6), 361-363

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 5 h, rt
リファレンス
Synthetic marine sponge collagen by late-stage dihydroxylation
Priem, Christoph; et al, Organic Letters, 2018, 20(1), 162-165

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  2 h, reflux; reflux → rt; overnight, rt; cooled
1.2 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  cooled; overnight, rt
1.3 Solvents: Water ;  rt; rt → 0 °C
1.4 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  2 h, rt
1.5 Solvents: Water ;  rt
リファレンス
Synthesis of 3'-Deoxy-3'-difluoromethyl Azanucleosides from trans-4-Hydroxy-L-proline
Qiu, Xiao-Long; et al, Journal of Organic Chemistry, 2005, 70(10), 3826-3837

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Diethyl ether ,  Methanol ;  rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, 0 °C
リファレンス
Novel chemotactic For-Met-Leu-Phe-OMe (fMLF-OMe) analogues based on Met residue replacement by 4-amino-proline scaffold: Synthesis and bioactivity
Torino, Domenica; et al, Bioorganic & Medicinal Chemistry, 2009, 17(1), 251-259

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Acetyl chloride Solvents: Methanol
2.1 Reagents: Triethylamine Solvents: Dichloromethane
3.1 Solvents: Dichloromethane ,  Pyridine ;  0 °C
リファレンス
Quinoline-Proline, Triazole Hybrids: Design, Synthesis, Antituberculosis, Molecular Docking, and ADMET Studies
Ganesan, Moorthiamma Sarathy; et al, Journal of Heterocyclic Chemistry, 2021, 58(4), 952-968

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  15 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0.5 h, 0 °C
2.2 15 h, 0 °C → rt
リファレンス
Probing the gas-phase structure of charge-tagged intermediates of a proline catalyzed aldol reaction - vibrational spectroscopy distinguishes oxazolidinone from enamine species
Willms, J. Alexander; et al, Physical Chemistry Chemical Physics, 2019, 21(5), 2578-2586

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  5 min, rt
2.2 0 °C; 2 h, rt
リファレンス
Bioactive gold(I) complexes with 4-mercapto proline derivatives
Gutierrez, Alejandro; et al, Dalton Transactions, 2016, 45(34), 13483-13490

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: Pyridine
リファレンス
Dideoxy nucleoside triphosphate (ddNTP) analogues: Synthesis and polymerase substrate activities of pyrrolidinyl nucleoside triphosphates (prNTPs)
Gade, Chandrasekhar Reddy; et al, Bioorganic & Medicinal Chemistry, 2016, 24(18), 4016-4022

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  30 min, rt
1.2 Solvents: 1,4-Dioxane ,  Water ;  rt; 4 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, rt
2.2 rt; 30 min, 0 - 5 °C
リファレンス
Antibacterial and anti-TB tat-peptidomimetics with improved efficacy and half-life
Bhosle, Govind S.; et al, European Journal of Medicinal Chemistry, 2018, 152, 358-369

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt → 0 °C
1.2 Solvents: Dichloromethane ;  0 °C; 19 h, rt
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 5 h, rt
リファレンス
Synthetic marine sponge collagen by late-stage dihydroxylation
Priem, Christoph; et al, Organic Letters, 2018, 20(1), 162-165

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Gold nanoparticle-based colorimetric chiral discrimination of histidine: application to determining the enantiomeric excess of histidine
Seo, Seong Hyeok; et al, Analytical Methods, 2014, 6(1), 73-76

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  4 h, rt
リファレンス
Synthesis of chiral pyrrolidine isostere inserted into pyrrole polyamide skeleton
Lin, Chun-Yu; et al, Journal of the Chinese Chemical Society (Weinheim, 2012, 59(3), 436-442

(2S,4R)-Boc-γ-mso-proline methyl ester Raw materials

(2S,4R)-Boc-γ-mso-proline methyl ester Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:84520-67-2)(2S,4R)-Boc-γ-mso-proline methyl ester
A864114
清らかである:99%
はかる:10g
価格 ($):168.0